molecular formula C8H7BrN2O B1442054 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-33-5

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1442054
M. Wt: 227.06 g/mol
InChI Key: VFGJKQZCIJWLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine (3-BMP) is a complex heterocyclic compound that has recently been studied for its potential applications in the field of scientific research. It is a building block of a wide range of heterocyclic compounds, and its structure is similar to that of several other pyridine derivatives. Its unique chemical structure and properties make it an attractive target for research in many areas, including medicinal chemistry, organic synthesis, and nanotechnology.

Scientific Research Applications

Application in Cancer Therapy

  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated. Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, the effect of compound 4h on the migration and invasion abilities of 4T1 cells was evaluated through the transwell chamber assay .
  • Results or Outcomes : Compound 4h significantly inhibited the migration and invasion of 4T1 cells . It also exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .

Application in Antimicrobial and Antiviral Therapy

  • Summary of the Application : Pyrrolopyrazine derivatives have been found to exhibit significant antibacterial, antifungal, and antiviral activities . This makes them potential candidates for the development of new antimicrobial and antiviral therapies .
  • Methods of Application or Experimental Procedures : The pyrrolopyrazine derivatives were synthesized and their activities against various bacterial, fungal, and viral strains were evaluated . The specific methods of synthesis and evaluation would depend on the specific derivative and strain being studied .
  • Results or Outcomes : The study found that pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Application in Kinase Inhibition

  • Summary of the Application : Pyrrolopyrazine derivatives have been found to exhibit significant kinase inhibitory activities . This makes them potential candidates for the development of new therapies for diseases associated with abnormal kinase activity .
  • Methods of Application or Experimental Procedures : The pyrrolopyrazine derivatives were synthesized and their activities against various kinases were evaluated . The specific methods of synthesis and evaluation would depend on the specific derivative and kinase being studied .
  • Results or Outcomes : The study found that 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGJKQZCIJWLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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